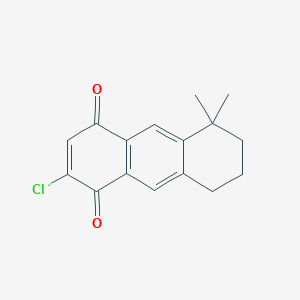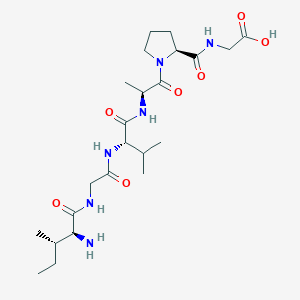
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- is a derivative of anthraquinone, which is an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and catalysts . This particular compound is characterized by the presence of a chlorine atom and a tetrahydro structure, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and hydrogenation steps . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield anthrone derivatives.
Substitution: Chlorine substitution reactions can lead to the formation of different substituted anthraquinones.
Common reagents used in these reactions include chromium (VI) for oxidation, copper for reduction, and sulfuric acid for sulfonation . The major products formed from these reactions are often used in further chemical synthesis or industrial applications.
Aplicaciones Científicas De Investigación
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparación Con Compuestos Similares
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: Known for its use in the production of dyes and as a catalyst.
1,6-Naphthyridines: These compounds have similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other anthraquinone derivatives.
Propiedades
Número CAS |
874584-18-6 |
|---|---|
Fórmula molecular |
C16H15ClO2 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
3-chloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-16(2)5-3-4-9-6-11-10(7-12(9)16)14(18)8-13(17)15(11)19/h6-8H,3-5H2,1-2H3 |
Clave InChI |
MDVKOBITBFHNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)





![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
